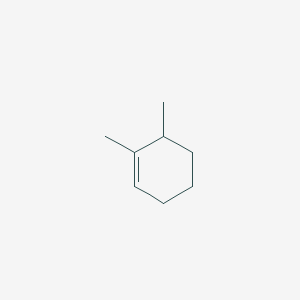
1,6-Dimethylcyclohexene
Vue d'ensemble
Description
1,6-Dimethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where two methyl groups are attached to the first and sixth carbon atoms of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
1,6-Dimethylcyclohexene can be synthesized through several methods:
Synthetic Routes: One common method involves the alkylation of cyclohexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production: Industrially, this compound can be produced via catalytic hydrogenation of 1,6-dimethylcyclohexadiene. .
Analyse Des Réactions Chimiques
1,6-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 1,6-dimethylcyclohexane.
Substitution: Halogenation reactions, such as bromination using bromine in carbon tetrachloride, can introduce bromine atoms at specific positions on the ring.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and bromine for halogenation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include diols, ketones, and halogenated derivatives
Applications De Recherche Scientifique
1,6-Dimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, it can be used to investigate the effects of methyl-substituted cyclohexenes on biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 1,6-dimethylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1,6-Dimethylcyclohexene can be compared with other similar compounds such as:
1,2-Dimethylcyclohexene: This compound has methyl groups on the first and second carbon atoms, leading to different chemical reactivity and physical properties.
1,4-Dimethylcyclohexene: With methyl groups on the first and fourth carbon atoms, this compound exhibits distinct conformational isomerism compared to this compound.
Cyclohexene: The parent compound without any methyl substitutions, which serves as a basis for understanding the effects of methyl groups on chemical behavior
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1,6-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKAIBQIFBAAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015838 | |
| Record name | 1,6-dimethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-64-4 | |
| Record name | 2,3-Dimethyl-1-cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-dimethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


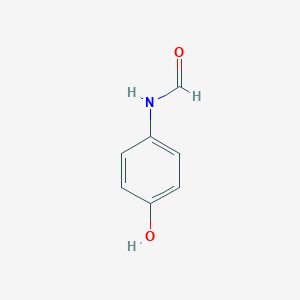

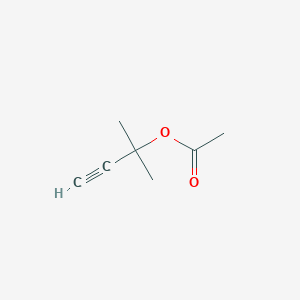
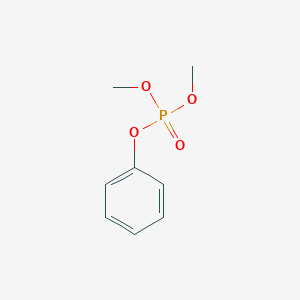
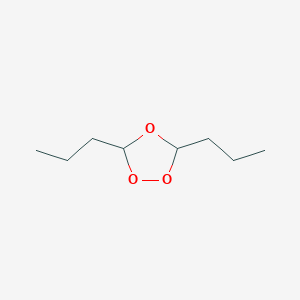
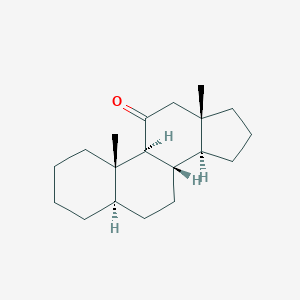
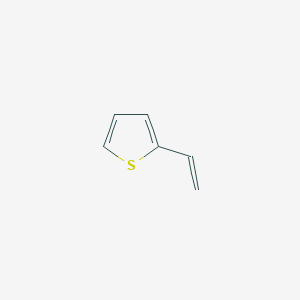
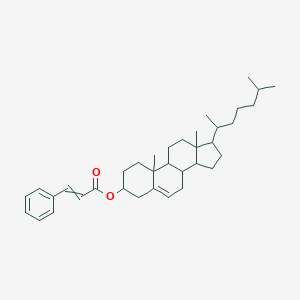


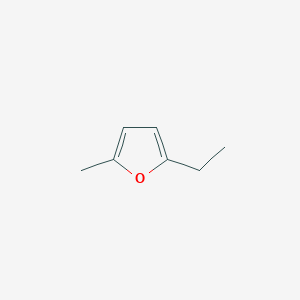

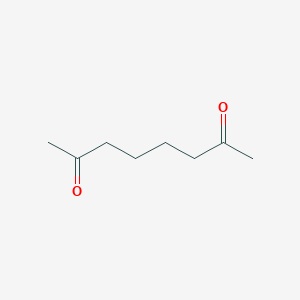
![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
